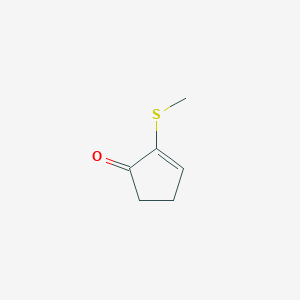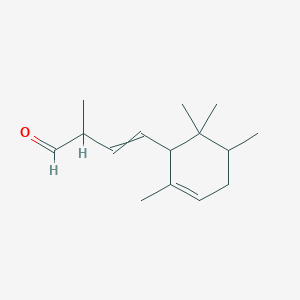
2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole is an organic compound that features a bromophenyl group attached to a benzodioxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 4-bromophenyl derivatives with benzodioxaphosphole precursors. One common method includes the use of electrophilic aromatic substitution reactions where a bromine atom is introduced to the phenyl ring . The reaction conditions often involve the use of bromine and a catalyst such as mercuric oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, mercuric oxide, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence its biological activity . The benzodioxaphosphole ring may also contribute to its reactivity and binding affinity with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
N-(4-Bromophenyl)thiazol-2-yl derivatives: Compounds with similar bromophenyl groups but different core structures.
Uniqueness
2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
59348-42-4 |
|---|---|
Molecular Formula |
C12H8BrO2P |
Molecular Weight |
295.07 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C12H8BrO2P/c13-9-5-7-10(8-6-9)16-14-11-3-1-2-4-12(11)15-16/h1-8H |
InChI Key |
IWGUCNHKRIEDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)




![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)



![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)



